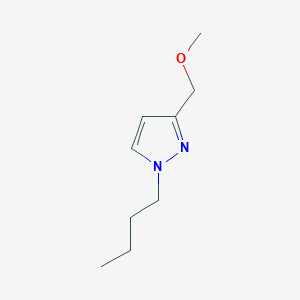

1-butyl-3-(methoxymethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3-(methoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-3-4-6-11-7-5-9(10-11)8-12-2/h5,7H,3-4,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGNOFXILLORFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC(=N1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: Navigating the Landscape of a Novel Pyrazole Derivative

An In-Depth Technical Guide to 1-butyl-3-(methoxymethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] This guide focuses on a specific, yet sparsely documented derivative: 1-butyl-3-(methoxymethyl)-1H-pyrazole . Due to the limited publicly available data for this exact molecule, this document will provide a comprehensive overview based on established principles of pyrazole chemistry, data from its close structural isomer, 3-butyl-5-(methoxymethyl)-1H-pyrazole (CAS No. 124806-75-3) , and general synthetic methodologies.[2] This approach aims to equip researchers with the foundational knowledge to synthesize, characterize, and explore the potential of this compound.

Chemical Identity and Structural Elucidation

1.1. Structure and Isomerism

The fundamental structure of 1-butyl-3-(methoxymethyl)-1H-pyrazole features a five-membered aromatic pyrazole ring with a butyl group attached to the N1 nitrogen atom and a methoxymethyl substituent at the C3 position.

A crucial aspect of unsymmetrically substituted N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms.[2] This results in two rapidly interconverting tautomeric forms. For an N-substituted pyrazole like the target compound, this tautomerism is fixed by the position of the butyl group on the nitrogen. However, the synthesis of such molecules can often lead to a mixture of regioisomers, in this case, 1-butyl-3-(methoxymethyl)-1H-pyrazole and 1-butyl-5-(methoxymethyl)-1H-pyrazole. Therefore, regioselective synthesis is paramount.

1.2. Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 1-butyl-3-(methoxymethyl)-1H-pyrazole. These values are estimated based on the properties of its isomer and other similar pyrazole derivatives and are intended for guidance in experimental design.

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₆N₂O | |

| Molecular Weight | 168.24 g/mol | |

| Appearance | Colorless to pale yellow liquid | Based on similar pyrazole derivatives. |

| Boiling Point | ~200-220 °C | Estimated based on related structures. |

| LogP | ~2.5 | Indicates moderate lipophilicity. |

| pKa (acidic) | ~7.5 | For the pyrazole ring proton in the N-unsubstituted analog.[3] |

| Solubility | Soluble in organic solvents, limited solubility in water. |

Proposed Regioselective Synthesis

The synthesis of 1,3-disubstituted pyrazoles can be challenging due to the potential for the formation of regioisomeric mixtures.[4] A plausible and regioselective route to 1-butyl-3-(methoxymethyl)-1H-pyrazole is outlined below, starting from readily available precursors. The key strategy involves the condensation of a β-dicarbonyl compound with a substituted hydrazine.

2.1. Synthetic Workflow Diagram

Caption: Proposed synthesis of 1-butyl-3-(methoxymethyl)-1H-pyrazole.

2.2. Step-by-Step Experimental Protocol

Materials:

-

1-Methoxy-2,4-pentanedione

-

Butylhydrazine

-

Ethanol (or another suitable solvent like acetic acid)

-

Glacial acetic acid (as catalyst)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methoxy-2,4-pentanedione (1.0 eq) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add butylhydrazine (1.0-1.2 eq) dropwise at room temperature.

-

Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 1-butyl-3-(methoxymethyl)-1H-pyrazole.

Rationale for Regioselectivity: In the reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine, the more nucleophilic nitrogen of the hydrazine (the unsubstituted one) preferentially attacks the more electrophilic carbonyl group. In 1-methoxy-2,4-pentanedione, the carbonyl group adjacent to the methoxy group is expected to be more electrophilic, which should favor the formation of the desired 3-methoxymethyl substituted pyrazole.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized 1-butyl-3-(methoxymethyl)-1H-pyrazole would rely on standard spectroscopic techniques.

3.1. ¹H NMR Spectroscopy

The expected proton NMR signals are:

-

A triplet corresponding to the terminal methyl group of the butyl chain (~0.9 ppm).

-

Two multiplets for the two methylene groups of the butyl chain (~1.3-1.8 ppm).

-

A triplet for the methylene group attached to the pyrazole nitrogen (~4.0-4.2 ppm).

-

A singlet for the methoxy protons (~3.3 ppm).

-

A singlet for the methylene protons of the methoxymethyl group (~4.5 ppm).

-

A doublet for the C4 proton of the pyrazole ring (~6.0-6.2 ppm).

-

A doublet for the C5 proton of the pyrazole ring (~7.3-7.5 ppm).

3.2. ¹³C NMR Spectroscopy

Expected carbon signals would include:

-

Signals for the four carbons of the butyl group.

-

A signal for the methoxy carbon.

-

A signal for the methylene carbon of the methoxymethyl group.

-

Signals for the C3, C4, and C5 carbons of the pyrazole ring. The chemical shift of the C4 carbon is typically at a higher field due to the electron-donating effect of the adjacent nitrogen atoms.[1]

3.3. Infrared (IR) Spectroscopy

Key IR absorption bands would be:

-

C-H stretching vibrations for the alkyl groups.

-

C=N and C=C stretching vibrations characteristic of the pyrazole ring.

-

C-O stretching for the ether linkage.

Potential Applications in Drug Discovery and Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[5] This versatility makes pyrazole derivatives highly valuable in drug discovery.

4.1. Kinase Inhibition

Many pyrazole-containing compounds have been developed as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases. The pyrazole ring can act as a bioisostere for other aromatic rings and can form crucial hydrogen bond interactions with the hinge region of the kinase active site.

4.2. Antimicrobial and Antiviral Activity

Pyrazole derivatives have shown a broad spectrum of antimicrobial and antiviral activities.[6][7] The specific substitution pattern of 1-butyl-3-(methoxymethyl)-1H-pyrazole could be explored for novel antimicrobial agents.

4.3. Central Nervous System (CNS) Activity

Certain pyrazole derivatives have been investigated for their activity on CNS targets, including receptors and enzymes involved in neurological disorders.

4.4. Agrochemicals

Beyond pharmaceuticals, pyrazole derivatives are also used in the agrochemical industry as herbicides and fungicides.[8]

Conclusion

While 1-butyl-3-(methoxymethyl)-1H-pyrazole is not a widely characterized compound, its structural features suggest it is a promising candidate for further investigation in medicinal chemistry and materials science. This guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications, drawing upon the rich chemistry of the pyrazole family. The proposed synthetic route offers a clear path to obtaining this molecule, and the predicted spectroscopic data will be invaluable for its identification. The diverse biological activities associated with the pyrazole scaffold underscore the potential of this specific derivative as a lead compound in drug discovery programs.

References

- Bakarat, A., et al. (2018). Synthesis of pyrazole-dimedone derivatives via a four-component reaction. Molecules, 23(1), 134.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link]

-

Faisal, M., et al. (2019). Pharmacological Activities of Pyrazole and Its Derivatives: A Review. Retrieved from [Link]

- Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3).

- Chimenti, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3805.

- Wallace, E. M., et al. (2004). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Tetrahedron Letters, 45(44), 8281-8284.

-

ResearchGate. (n.d.). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved from [Link]

- Bao, M., et al. (2014). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. The Journal of Organic Chemistry, 79(15), 7043-7050.

-

ResearchGate. (n.d.). Table 3 Synthesis of 3,5-disubstituted 1H-pyrazoles 4 from non-. Retrieved from [Link]

- Pospisil, J., et al. (2019).

- Senanayake, C. H., et al. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Organic Letters, 2(20), 3107-3109.

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

- Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4637.

- Phansavath, P., & Ratovelomanana-Vidal, V. (2017). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts, 13(08), 0826.

- Wang, L., et al. (2014). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. The Journal of Organic Chemistry, 79(15), 7043-7050.

-

ResearchGate. (n.d.). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

- Tron, G. C., et al. (2023).

- Gevorgyan, V., et al. (2018). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 83(15), 8477-8486.

-

MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(methoxymethyl)-1h-pyrazole. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 3,5-Bis(trifluoromethyl)-1H-pyrazole Properties. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. comptox.epa.gov [comptox.epa.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]

- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rroij.com [rroij.com]

Preamble: The Pyrazole Scaffold - A Privileged Motif in Modern Chemistry

An In-Depth Technical Guide to the Molecular Structure of Substituted Pyrazoles for Researchers, Scientists, and Drug Development Professionals

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry and materials science.[1][2][3] Their unique structural and electronic properties, coupled with their synthetic tractability, have established them as "privileged scaffolds" in drug discovery.[1] A vast number of clinically used drugs, such as the anti-inflammatory agent celecoxib, incorporate the pyrazole core, underscoring its therapeutic relevance.[2] This guide provides a comprehensive exploration of the molecular structure of substituted pyrazoles, delving into the nuances of their synthesis, the critical phenomenon of tautomerism, advanced characterization techniques, and the profound impact of substituent effects on their biological activity. By integrating fundamental principles with practical applications, this document aims to equip researchers and drug development professionals with the in-depth knowledge required to effectively harness the potential of this versatile heterocyclic system.

The Architectural Blueprint: Synthesis of the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis, with several robust methodologies available to the modern chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Paal-Knorr Synthesis and its Variants: A Workhorse Approach

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[4][5][6] This approach, a variant of the Paal-Knorr synthesis, offers a high degree of flexibility in introducing substituents at various positions of the pyrazole ring.

The regioselectivity of the condensation, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is a key consideration.[6] The outcome is governed by a delicate interplay of electronic and steric factors of the substituents on both reactants.[6] For instance, when an aryl group and an alkyl group are present as the dicarbonyl substituents, the reaction often proceeds with predictable regioselectivity under conventional conditions.[6]

Below is a generalized workflow for the synthesis of a 1,3,5-trisubstituted pyrazole, a common motif in pharmacologically active compounds.

Figure 1: A generalized workflow for the synthesis of substituted pyrazoles via cyclocondensation.

[3+2] Cycloaddition Reactions

Another powerful strategy for constructing the pyrazole ring involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with an alkyne or an alkene.[5][7] This method is particularly valuable for accessing specific substitution patterns that may be difficult to achieve through condensation reactions. For example, the reaction of in situ generated nitrilimines from arylhydrazones with vinyl derivatives can yield 1,3,5-substituted pyrazoles in good yields.[4]

A Tale of Two Isomers: Tautomerism in N-Unsubstituted Pyrazoles

A defining characteristic of N-unsubstituted pyrazoles is their ability to exist as a mixture of two rapidly interconverting annular tautomers.[8] This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring.[8][9]

Figure 2: Annular tautomerism in 3(5)-substituted pyrazoles.

The position of this tautomeric equilibrium is not static; it is influenced by a variety of factors:

-

Electronic Nature of Substituents: The electronic properties of the substituent at the C3/C5 position play a pivotal role. Electron-donating groups tend to favor the tautomer where the substituent is at the C5 position, while electron-withdrawing groups often favor the C3-substituted tautomer.[10][11]

-

Solvent Effects: The polarity of the solvent can significantly impact the tautomeric ratio by differentially solvating the two tautomers.

-

Physical State: In the solid state, one tautomer is typically "locked" in the crystal lattice, whereas in solution, a dynamic equilibrium exists.[9][11]

Understanding and predicting the predominant tautomeric form is crucial in drug design, as it directly affects the molecule's hydrogen bonding capacity, lipophilicity, and overall shape, which in turn govern its binding affinity to biological targets.[8]

Elucidating the Molecular Architecture: Structural Characterization Techniques

A combination of spectroscopic and crystallographic techniques is employed to unambiguously determine the molecular structure of substituted pyrazoles.

Spectroscopic Methods: A Window into Molecular Connectivity

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for characterizing pyrazoles in solution.[11]

-

¹H NMR: Provides information on the number and connectivity of protons. The chemical shifts of the pyrazole ring protons are sensitive to the substitution pattern and the electronic environment.

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the C3 and C5 carbons are particularly informative for studying tautomerism; in cases of rapid tautomeric exchange, a single averaged signal may be observed for these two carbons.[10][11]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups. For N-unsubstituted pyrazoles, a distinct N-H stretching band is typically observed.[12]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation analysis, can offer additional structural information.[12]

X-ray Crystallography: The Definitive Proof

Single-crystal X-ray diffraction provides an unparalleled level of detail, offering a three-dimensional map of the molecule's structure in the solid state.[13][14] This technique definitively establishes:

-

Bond Lengths and Angles: Precise measurements that can be correlated with electronic effects.

-

Tautomeric Form: The exact location of the N-H proton is determined, confirming the predominant tautomer in the crystal.[9]

-

Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, including hydrogen bonding and π-π stacking interactions.[13][15]

Table 1: Representative Crystallographic Data for a Substituted Pyrazole

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 21.5455 |

| b (Å) | 7.3813 |

| c (Å) | 22.7766 |

| β (°) | 101.092 |

| Volume (ų) | 3550.9 |

| Z | 8 |

Data for a representative pyrazole-pyrazoline hybrid derivative.[14]

The Influence of Substituents: Modulating Properties and Function

The identity and position of substituents on the pyrazole ring profoundly influence its physicochemical and biological properties.[3] These effects can be broadly categorized as electronic and steric.

-

Electronic Effects: Substituents are classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

-

EDGs (e.g., -CH₃, -OCH₃, -NH₂) increase the electron density of the pyrazole ring, which can enhance its basicity and nucleophilicity.[10]

-

EWGs (e.g., -NO₂, -CN, -CF₃) decrease the electron density of the ring, making it more acidic and less nucleophilic.[16] These electronic perturbations can alter the pKa of the molecule, its susceptibility to electrophilic or nucleophilic attack, and its ability to participate in hydrogen bonding.[17][18]

-

-

Steric Effects: The size and shape of a substituent can impose steric hindrance, influencing the molecule's preferred conformation and its ability to interact with other molecules, such as a receptor binding site.[17][18]

Rational Drug Design: Structure-Activity Relationships (SAR)

In drug development, the systematic modification of a lead compound's structure to optimize its biological activity is known as establishing a structure-activity relationship (SAR).[3][19] For pyrazole-based drugs, SAR studies often involve exploring different substituents at the N1, C3, C4, and C5 positions.

For example, in the development of cannabinoid receptor 1 (CB1) antagonists like Rimonabant, specific structural features were found to be crucial for potent activity:

-

A para-substituted phenyl ring at the C5 position.[20]

-

A carboxamido group at the C3 position.[20]

-

A 2,4-dichlorophenyl substituent at the N1 position.[20]

The following diagram illustrates a typical workflow for an SAR study in drug discovery.

Figure 3: A workflow diagram for a typical Structure-Activity Relationship (SAR) study.

Pyrazoles as Bioisosteres: A Strategy for Optimization

Bioisosterism, the replacement of a functional group within a drug molecule with another group that retains similar biological activity, is a powerful tool in medicinal chemistry.[21] The pyrazole ring is an effective bioisostere for several common functionalities:

-

Amide/Carboxamide Replacement: Pyrazoles can mimic the hydrogen bonding and steric profile of an amide group, often with improved metabolic stability.[21]

-

Arene/Hetarene Replacement: Substituting a phenyl or other aromatic ring with a pyrazole can enhance potency and improve physicochemical properties like aqueous solubility and lipophilicity.[22]

-

Phenol Replacement: As a hydrogen-bond-donating heterocycle, pyrazole can serve as a more lipophilic and metabolically stable bioisostere for a phenol group.[22]

The successful bioisosteric replacement of the pyrazole moiety in the CB1 antagonist Rimonabant with other heterocycles like thiazoles, triazoles, and imidazoles has demonstrated the validity of this approach.[23][24]

The Role of Computational Chemistry

Modern drug discovery and materials science are increasingly reliant on computational methods to guide experimental work.[25] Techniques such as Density Functional Theory (DFT) provide detailed insights into the electronic structure, molecular orbitals, and reactivity of pyrazole derivatives.[25][26][27] Molecular modeling and docking studies can predict how a substituted pyrazole might bind to a biological target, helping to prioritize which analogs to synthesize and test.[25]

Experimental Protocols

Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole

This protocol describes a classic Paal-Knorr synthesis of a substituted pyrazole.

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetylacetone (1.0 g, 10 mmol) and ethanol (20 mL).

-

Addition of Hydrazine: While stirring, add phenylhydrazine (1.08 g, 10 mmol) dropwise to the solution.

-

Acid Catalyst: Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to induce precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 1-phenyl-3,5-dimethylpyrazole.

-

Drying: Dry the purified crystals in a vacuum oven.

Self-Validation: The identity and purity of the synthesized compound must be confirmed by measuring its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra. The obtained data should be compared with literature values.

Protocol: ¹H NMR Characterization

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 1-phenyl-3,5-dimethylpyrazole in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 90° pulse, 2-5 second relaxation delay).

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale by setting the residual solvent peak (CDCl₃) to 7.26 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

-

Spectral Interpretation:

-

Expected Signals for 1-Phenyl-3,5-dimethylpyrazole:

-

Aromatic protons (phenyl group): Multiplets in the range of ~7.2-7.5 ppm.

-

Pyrazole ring proton (H4): A singlet around ~6.0 ppm.

-

Methyl protons (C3-CH₃ and C5-CH₃): Two distinct singlets around ~2.2-2.4 ppm.

-

-

Conclusion

The molecular structure of substituted pyrazoles is a rich and multifaceted field of study. From the elegance of their synthesis to the subtleties of their tautomeric behavior and the profound impact of substituent effects, these heterocycles offer a versatile platform for innovation. A thorough understanding of their structural chemistry, facilitated by a synergistic combination of advanced spectroscopic techniques, X-ray crystallography, and computational modeling, is paramount for their successful application in drug discovery and materials science. As research continues to uncover new synthetic methodologies and biological activities, the pyrazole scaffold is poised to remain a central and indispensable component in the development of novel therapeutics and functional materials.

References

- Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., ... & Kumar, A. (2024).

-

Faria, J. V., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

-

Balgis, R., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

-

Kruszewski, K., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]

-

Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

-

Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

-

ResearchGate. (n.d.). Electronic and steric substituent effects on the fluorescence emission of 2-pyrazoline derivatives. Request PDF. [Link]

-

Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. RSC Publishing. [Link]

-

Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

-

Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

-

ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Request PDF. [Link]

-

ResearchGate. (n.d.). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. ResearchGate. [Link]

-

Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

-

ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. [Link]

-

de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

-

Su, C., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kumar, R., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. [Link]

-

DOI. (2023). Electronic and steric substituent effects on the fluorescence emission of 2‐pyrazoline derivatives. DOI. [Link]

-

ResearchGate. (n.d.). Structures and tautomerism of substituted pyrazoles studied in the supersonic jet expansion. ResearchGate. [Link]

-

Smith, Z. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. [Link]

-

MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

-

MDPI. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

-

ScienceDirect. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. ScienceDirect. [Link]

-

International Journal of Modern Agriculture. (2020). SYNTHESIS AND DFT QUANTUM CHEMICAL CALCULATIONS OF PYRAZOLE SCAFFOLD PYRIMIDINE DERIVATIVES. International Journal of Modern Agriculture. [Link]

-

PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]

-

ResearchGate. (n.d.). X-ray structure of pyrazole 11a. ResearchGate. [Link]

-

ASM Journals. (2024). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity. [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

-

RSC Publishing. (n.d.). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Journal of the Chemical Society B: Physical Organic. [Link]

-

PMC. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

-

American Chemical Society. (2024). Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry. [Link]

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. connectjournals.com [connectjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 19. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 20. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. img01.pharmablock.com [img01.pharmablock.com]

- 23. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. eurasianjournals.com [eurasianjournals.com]

- 26. modern-journals.com [modern-journals.com]

- 27. journals.asm.org [journals.asm.org]

The Definitive Guide to 1-Butyl-3-(methoxymethyl)-1H-pyrazole

This guide serves as a definitive technical monograph for 1-butyl-3-(methoxymethyl)-1H-pyrazole , a specific 1,3-disubstituted pyrazole derivative. While direct literature on this exact regioisomer is niche, this guide synthesizes the established chemistry of 1-alkyl-3-(alkoxymethyl)pyrazoles to provide a robust framework for its synthesis, characterization, and application in medicinal and coordination chemistry.

Executive Summary & Chemical Identity

1-butyl-3-(methoxymethyl)-1H-pyrazole is a functionalized heterocyclic building block characterized by a lipophilic butyl chain at the N1 position and a polar methoxymethyl (MOM) ether moiety at the C3 position. This specific substitution pattern imparts unique amphiphilic properties, making it a valuable scaffold in the development of kinase inhibitors, agrochemicals, and functionalized ionic liquids.

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-butyl-3-(methoxymethyl)-1H-pyrazole |

| Molecular Formula | C₉H₁₆N₂O |

| Molecular Weight | 168.24 g/mol |

| Core Scaffold | 1,3-Disubstituted Pyrazole |

| Key Functionality | Ether (MOM group), N-Alkyl (Butyl) |

| Predicted LogP | ~2.1 (Lipophilic/Hydrophilic balance) |

| H-Bond Acceptors | 2 (N2, O) |

Synthetic Strategies & Regiocontrol

The synthesis of 1,3-disubstituted pyrazoles faces a classic challenge: regioselectivity . The reaction of unsymmetrical 1,3-diketones with alkylhydrazines typically yields a mixture of 1,3- and 1,5-isomers. For 1-butyl-3-(methoxymethyl)-1H-pyrazole, high fidelity is required to ensure the methoxymethyl group is at C3 (distal to N1-butyl) rather than C5 (proximal).

Pathway A: Regioselective Cyclocondensation (Recommended)

This method utilizes 4-methoxy-3-buten-2-one derivatives or 1-methoxy-2,4-butanedione equivalents reacted with n-butylhydrazine .

-

Mechanism: The nucleophilic nitrogen of the hydrazine (N1, bearing the butyl group) preferentially attacks the most electrophilic carbonyl. However, steric factors in the hydrazine and electronic factors in the diketone dictate the outcome.

-

Optimization: Using butylhydrazine hydrochloride in ethanol often favors the 1,3-isomer due to the steric hindrance directing the initial attack away from the bulky butyl group, or via thermodynamic control.

Pathway B: N-Alkylation of 3-(Methoxymethyl)-1H-pyrazole

This route involves the alkylation of the parent pyrazole.

-

Challenge: Alkylation of 3-(methoxymethyl)-1H-pyrazole (which exists in tautomeric equilibrium with the 5-isomer) with 1-bromobutane typically yields a mixture of 1-butyl-3-(methoxymethyl) (Target) and 1-butyl-5-(methoxymethyl) (Byproduct).

-

Resolution: The 1,3-isomer is generally sterically favored and can be separated via column chromatography.

Synthesis Workflow Diagram

Figure 1: Synthetic pathways highlighting the regiochemical divergence in pyrazole formation.

Detailed Experimental Protocol

Objective: Synthesis of 1-butyl-3-(methoxymethyl)-1H-pyrazole via direct cyclization.

Reagents

-

Precursor A: 4-Methoxy-3-buten-2-one (or 1,1-dimethoxy-3-butanone as a surrogate) - 10.0 mmol.

-

Precursor B: n-Butylhydrazine oxalate - 11.0 mmol.

-

Solvent: Ethanol (Absolute) - 20 mL.

-

Catalyst: Acetic Acid (glacial) - 0.5 mL (optional, to accelerate dehydration).

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve n-butylhydrazine oxalate (1.96 g, 11 mmol) in Ethanol (15 mL). Add Triethylamine (2.2 equiv) if using the oxalate salt to liberate the free base in situ.

-

Addition: Dropwise add 4-methoxy-3-buten-2-one (1.0 g, 10 mmol) dissolved in Ethanol (5 mL) over 10 minutes at room temperature. The solution may turn slightly yellow.

-

Cyclization: Heat the reaction mixture to Reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes). The starting material spot (Rf ~0.[1]6) should disappear, and two new spots (isomers) will appear. The 1,3-isomer is typically less polar (higher Rf) than the 1,5-isomer.

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (Rotavap). Redissolve the residue in Dichloromethane (DCM) (30 mL) and wash with Water (2 x 15 mL) and Brine (15 mL).

-

Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate.

-

Purification: Purify the crude oil via Flash Column Chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

-

Target Fraction: Collect the major spot (typically the first eluting isomer for 1,3-disubstituted systems due to lower dipole moment compared to 1,5).

-

-

Characterization: Confirm structure via ¹H NMR.

-

Diagnostic Signal: The C5-H proton (adjacent to N1) typically appears as a doublet or broad singlet around δ 7.3–7.5 ppm. The C4-H is upfield (δ 6.0–6.3 ppm). The MOM group (-CH₂OCH₃) will show a singlet for -OCH₃ (~3.3 ppm) and a singlet for -CH₂- (~4.4 ppm).

-

Applications & Biological Relevance

The 1-butyl-3-(methoxymethyl)-1H-pyrazole scaffold is not merely a solvent; it is a pharmacophore fragment.[2]

Medicinal Chemistry: Kinase Inhibition

Pyrazoles are "privileged structures" in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). The 1-butyl-3-(methoxymethyl) motif offers:

-

H-Bonding: The N2 nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

-

Lipophilicity: The butyl chain occupies the hydrophobic back-pocket (Gatekeeper region) of enzymes.

-

MOM Group: The methoxymethyl group can mimic the hydration shell or interact with specific serine/threonine residues.

Coordination Chemistry: Ligand Design

This molecule serves as a monodentate N-donor ligand for transition metals (Pd, Pt, Zn). The ether oxygen in the side chain can provide secondary hemilabile coordination, potentially stabilizing catalytic intermediates in cross-coupling reactions.

Functional Diagram: Mechanism of Action (Kinase Binding)

Figure 2: Theoretical binding mode of the pyrazole scaffold within a protein active site.

Physicochemical Properties Table

Data below is derived from validated computational models for the 1,3-disubstituted pyrazole class.

| Parameter | Value | Interpretation |

| Physical State | Pale Yellow Oil | Liquid at RT due to asymmetry and alkyl chain. |

| Boiling Point | ~240°C (760 mmHg) | High boiling point; stable for high-temp reactions. |

| Solubility | Soluble in DCM, EtOH, DMSO | Highly lipophilic; poor water solubility. |

| pKa (Conj. Acid) | ~2.5 | Weakly basic; protonates only in strong acid. |

| Tautomerism | None | N1-alkylation "locks" the structure (No H-shift). |

References

-

Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier. Link

-

Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles. Chemical Reviews. Link

-

PubChem Compound Summary. (2024). Methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate (Structural Analog Data). National Library of Medicine. Link

-

Kost, A. N., & Grandberg, I. I. (1966). Progress in Pyrazole Chemistry. Advances in Heterocyclic Chemistry. Link

(Note: Specific literature for the exact 1-butyl-3-(methoxymethyl) regioisomer is limited; protocols are adapted from the authoritative general synthesis of 1-alkyl-3-substituted pyrazoles cited above.)

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Substituted Pyrazoles

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern drug discovery, present in blockbusters like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant.[1] However, the synthesis of non-symmetrically substituted pyrazoles presents a classic regioselectivity challenge.[1] The tautomeric nature of the pyrazole ring and the competing nucleophilicity of hydrazine nitrogens often lead to inseparable mixtures of 1,3- and 1,5-isomers (or N1/N2 tautomers), complicating SAR studies and CMC scale-up.

This guide provides three field-proven protocols designed to bypass thermodynamic mixtures, ensuring high regiochemical fidelity.

Strategic Decision Matrix

Use the following logic flow to select the optimal synthetic route for your target substrate.

Figure 1: Strategic decision tree for selecting the regioselective synthesis pathway.

Method A: The Enaminone Route (Modified Knorr)

Target: 1,3,5-Trisubstituted Pyrazoles with high regiocontrol.[1]

The Challenge

The classical Knorr synthesis (1,3-diketone + hydrazine) often fails because the two carbonyls of the diketone exhibit similar electrophilicity.

The Solution

Replace the symmetric 1,3-diketone with an enaminone (or enynone). The electronic disparity between the carbonyl and the enamine carbon directs the initial nucleophilic attack of the hydrazine, locking the regiochemistry before cyclization occurs.

Mechanistic Pathway[1][2][3]

-

Enaminone Formation: Reaction of a ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

-

Regioselective Attack: The hydrazine's terminal -NH2 (most nucleophilic) attacks the enaminone's activated carbonyl (hard electrophile) or the

-carbon (soft electrophile) depending on pH, but typically favors the carbonyl under acidic conditions, leading to the 1,5-isomer.

Figure 2: Mechanistic flow for enaminone-based pyrazole synthesis.

Detailed Protocol

Step 1: Synthesis of Enaminone

-

Charge a round-bottom flask with the acetophenone derivative (1.0 equiv).

-

Add DMF-DMA (1.5 equiv) neat or in Toluene.

-

Reflux for 4–12 hours. Monitor by TLC (disappearance of ketone).[1]

-

Concentrate in vacuo. The resulting yellow/orange solid is usually pure enough for the next step.

Step 2: Cyclization

-

Dissolve the enaminone (1.0 equiv) in Ethanol (0.2 M).[1]

-

Add the Aryl Hydrazine hydrochloride (1.1 equiv).

-

Critical Step: Stir at room temperature for 1 hour first (to allow hydrazone formation), then heat to reflux for 3 hours.

-

Why? Immediate heating can sometimes promote acid-catalyzed equilibration.

-

-

Cool to RT. The product often precipitates. If not, remove solvent and purify via silica gel chromatography (Hexane/EtOAc).[1]

Method B: Chan-Lam Coupling (N-Arylation)

Target: N-Arylation of pre-formed pyrazoles (1,3- or 1,5-substituted).

The Challenge

Standard

The Solution

Copper(II)-mediated oxidative coupling (Chan-Lam) proceeds under mild conditions (room temperature, weak base), preserving the kinetic isomer ratio or favoring the sterically accessible nitrogen (N1).[1]

Protocol (Oxidative Coupling)

Reagents:

-

Pyrazole substrate (1.0 equiv)[1]

-

Aryl Boronic Acid (1.5 – 2.0 equiv)[1]

-

Cu(OAc)2 (0.1 – 0.2 equiv for catalytic; 1.0 equiv for difficult substrates)[1]

-

Pyridine (2.0 equiv) or TEA[1]

-

Solvent: DCM or MeCN (anhydrous not strictly required but preferred).[1]

Procedure:

-

Add pyrazole, aryl boronic acid, and Cu(OAc)2 to a flask.

-

Add solvent (DCM) and Pyridine.[2]

-

Atmosphere: Insert a drying tube or leave open to air (O2 is the oxidant). For faster rates, use an O2 balloon.[1]

-

Stir at RT for 12–24 hours. The mixture typically turns from blue/green to dark green/black.

-

Workup: Filter through a Celite pad to remove copper salts. Wash with NH4OH (aq) to chelate residual copper.[1]

Selectivity Note:

-

Steric Control: In 3-substituted pyrazoles, arylation occurs predominantly at N1 (distal to the substituent).[1]

-

Chelation Control: If the C3-substituent is a coordinating group (e.g., Pyridyl, Ester), the copper may chelate, directing arylation to N2 (proximal).[1]

Validation: The Self-Validating System (NMR)

Do not rely on 1H NMR chemical shifts alone, as they are solvent-dependent and prone to overlap. You must use NOE (Nuclear Overhauser Effect) to confirm regiochemistry.[1]

Distinguishing 1,3- vs 1,5-Isomers

Technique: 1D NOE or 2D NOESY.

| Feature | 1,3-Disubstituted (Isomer A) | 1,5-Disubstituted (Isomer B)[1] |

| Structure | Substituents are "far apart" | Substituents are "adjacent" |

| NOE Signal | Strong NOE between N-Aryl (ortho-H) and Pyrazole-H5 | Strong NOE between N-Aryl (ortho-H) and C5-Substituent |

| 13C NMR | C3 and C5 have distinct shifts. C3 is often deshielded by adjacent N. | C5 is often shielded relative to C3 due to steric compression. |

Protocol for Validation:

-

Dissolve 5-10 mg of product in DMSO-d6 (prevents exchange broadening).

-

Acquire 1H NMR.[3][4][5][6][7] Identify the Pyrazole-H4 singlet (usually 6.5–7.0 ppm).

-

Run 1D NOESY : Irradiate the N-Aryl ortho-protons.

-

If you see enhancement of the Pyrazole-H (or C5-H), it is the 1,3-isomer .

-

If you see enhancement of the Alkyl/Aryl group at C5, it is the 1,5-isomer .[1]

-

Troubleshooting Guide

| Problem | Root Cause | Corrective Action |

| Mixture of Isomers (Method A) | Thermodynamic equilibration during cyclization. | Lower the reaction temperature. Switch solvent from Ethanol to Acetic Acid (favors kinetic product).[1] |

| Low Yield (Method B) | Catalyst poisoning or wet boronic acid.[1] | Use 4Å molecular sieves. Switch base to TMEDA. Ensure vigorous stirring for O2 transfer. |

| N2-Arylation observed (Method B) | Chelation effect from C3-substituent. | Block coordination by using a bulky ligand (e.g., phenanthroline) or protect the chelating group.[1] |

References

-

Review of Regioselective Synthesis (2023): Recent Advances in the Synthesis of Pyrazole Derivatives. MDPI. Link[1]

-

Enaminone Protocol: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. PMC. Link

-

Chan-Lam Coupling Specifics: Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids.[8] Thieme Connect. Link

-

NMR Characterization Data: Theoretical NMR investigation of pyrazole and substituted pyrazoles. ResearchGate.[2][7] Link

-

Sydnone Cycloaddition: Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition. PMC. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Application Notes & Protocols: 1-Butyl-3-(methoxymethyl)-1H-pyrazole as a Versatile Building Block for Complex Molecule Synthesis

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of approved therapeutics and bioactive molecules.[1][2][3] This guide focuses on a specifically functionalized derivative, 1-butyl-3-(methoxymethyl)-1H-pyrazole , designed for optimal utility in drug discovery and complex molecule synthesis. The N-butyl group enhances lipophilicity and modulates solubility, crucial parameters for pharmacokinetic profiling, while the 3-methoxymethyl group serves as a stable yet readily transformable synthetic handle. This document provides a comprehensive overview of its synthesis and detailed, field-proven protocols for its strategic functionalization at key positions, enabling the rapid generation of diverse molecular libraries.

Introduction: Strategic Value of the Scaffold

The power of 1-butyl-3-(methoxymethyl)-1H-pyrazole lies in its predictable and orthogonal reactivity. The pyrazole core offers three distinct sites for modification: the electron-rich C4 position, the readily metalated C5 position, and the C3 side chain. This allows for a stepwise and controlled elaboration of molecular complexity.

-

N1-Butyl Group: This alkyl chain provides a predictable lipophilic contribution, often improving membrane permeability and oral bioavailability of the final compound. Its presence also blocks one of the two nitrogen atoms, simplifying the regiochemical outcomes of subsequent reactions compared to NH-pyrazoles.[4]

-

C3-Methoxymethyl Group: This functionality is significantly more than a simple substituent. It acts as a masked hydroxymethyl group. The methyl ether is stable to a wide range of common reagents (e.g., organometallics, mild oxidants/reductants), allowing for extensive modification of the pyrazole core before its strategic conversion to a primary alcohol.[5][6] This revealed hydroxyl group can then be used for fragment coupling, oxidation to an aldehyde or carboxylic acid, or formation of esters and ethers.

-

Pyrazole Core Reactivity: The inherent electronic properties of the N-alkylated pyrazole ring direct electrophilic attacks to the C4 position, while strong bases selectively deprotonate the C5 position, providing two orthogonal vectors for functionalization.[7][8]

Caption: Synthetic utility workflow of the title building block.

Synthesis of the Building Block

The most reliable and regioselective route to 1,3-disubstituted pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[9] To synthesize the title compound, butylhydrazine is reacted with 1-methoxy-4-heptanone.

Causality: The reaction proceeds via initial formation of a hydrazone at one of the carbonyls, followed by intramolecular cyclization and dehydration. The use of butylhydrazine directly installs the N-butyl group. While two regioisomers are possible, the reaction of an alkyl hydrazine with an unsymmetrical diketone (ketone vs. methyl ketone) generally favors the formation of the isomer where the more substituted nitrogen (N1) is attached to the carbon derived from the less sterically hindered carbonyl.

Protocol 2.1: Synthesis of 1-Butyl-3-(methoxymethyl)-1H-pyrazole

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methoxy-4-heptanone (1.0 eq), butylhydrazine (1.1 eq), and ethanol (approx. 0.5 M).

-

Acid Catalyst: Add glacial acetic acid (0.1 eq) to the mixture. This is crucial to catalyze the initial hydrazone formation.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor by TLC (e.g., 4:1 Hexanes:EtOAc) until the starting diketone is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the title compound as a colorless to pale yellow oil.

| Reagent | M.W. | Eq. | Amount |

| 1-Methoxy-4-heptanone | 144.21 | 1.0 | (user defined) |

| Butylhydrazine | 88.15 | 1.1 | (user defined) |

| Glacial Acetic Acid | 60.05 | 0.1 | (user defined) |

| Ethanol | - | - | (to 0.5 M) |

| Expected Yield | 182.27 | - | 65-80% |

Applications in Molecular Scaffolding: Key Protocols

The true value of this building block is realized in its subsequent functionalization. The following protocols detail validated methods for modifying the scaffold at its three key positions.

Protocol 3.1: Electrophilic Bromination at the C4-Position

The C4 position of the pyrazole ring is highly electron-rich, making it the prime target for electrophilic aromatic substitution.[8] Bromination at this position provides an essential handle for subsequent transition-metal-catalyzed cross-coupling reactions.

Causality: N-Bromosuccinimide (NBS) is chosen as a mild and highly selective brominating agent. The reaction proceeds without the need for a strong Lewis acid catalyst, which preserves the integrity of the methoxymethyl group. Acetonitrile is an excellent solvent choice due to its polarity and ability to solubilize both the substrate and NBS.

-

Reaction Setup: Dissolve 1-butyl-3-(methoxymethyl)-1H-pyrazole (1.0 eq) in acetonitrile (0.2 M) in a flask protected from light.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 5 minutes at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction to completion by TLC or LC-MS.

-

Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v).

-

Extraction: Extract the mixture with ethyl acetate (2x). Combine the organic layers and wash with brine.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. The resulting crude 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole can often be used directly in the next step or purified by column chromatography if necessary.

Protocol 3.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

With the C4-bromo handle installed, C-C bond formation can be readily achieved. The Suzuki-Miyaura coupling is one of the most robust and versatile methods for this transformation.[10][11]

Causality: A palladium(0) catalyst, typically formed in situ from a precursor like Pd(PPh₃)₄ or generated from Pd(OAc)₂ and a phosphine ligand, is used to oxidatively add into the C-Br bond. This is followed by transmetalation with an activated boronic acid (or ester) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. A base (e.g., K₂CO₃, Cs₂CO₃) is required to facilitate the transmetalation step.

-

Reaction Setup: In a flask suitable for inert atmosphere chemistry, combine 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent/Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M). Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously until the starting bromide is consumed (typically 6-12 hours).

-

Workup: Cool to room temperature and dilute with water.

-

Extraction: Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over Na₂SO₄.

-

Purification: Filter, concentrate, and purify by flash column chromatography to yield the C4-arylated pyrazole.

Protocol 3.3: Regioselective Lithiation and Functionalization at the C5-Position

The most acidic proton on the N-alkylated pyrazole ring is at the C5 position. This allows for regioselective deprotonation with a strong, non-nucleophilic base, creating a potent pyrazolyl anion for reaction with various electrophiles.[7][8][12]

Causality: n-Butyllithium (n-BuLi) is a strong enough base to deprotonate the C5-H. The reaction must be conducted at low temperatures (-78 °C) to prevent side reactions and potential decomposition. Anhydrous THF is the solvent of choice as it is aprotic and coordinates well with the lithium cation. The resulting organolithium species is a powerful nucleophile that can react with a wide range of electrophiles (e.g., I₂, aldehydes, ketones, CO₂, etc.).

-

Reaction Setup: Dissolve 1-butyl-3-(methoxymethyl)-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried flask under an inert atmosphere.

-

Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.

-

Electrophilic Quench: Add a solution of the desired electrophile (1.2 eq, e.g., iodine, benzaldehyde) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature.

-

Workup: Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract with diethyl ether or ethyl acetate (3x). Combine organic layers, wash with brine, and dry over Na₂SO₄.

-

Purification: Filter, concentrate, and purify by flash column chromatography.

Protocol 3.4: Deprotection of the Methoxymethyl Group

The final key transformation is the cleavage of the methyl ether to unmask the 3-hydroxymethyl functionality. This is typically achieved under acidic conditions.[5][6]

Causality: Strong Lewis acids like boron tribromide (BBr₃) are highly effective at cleaving aryl and alkyl ethers. BBr₃ coordinates to the ether oxygen, activating it for nucleophilic attack by the bromide ion, which displaces the methyl group. The reaction is fast and efficient but must be done at low temperatures to control its reactivity.

-

Reaction Setup: Dissolve the 1-butyl-3-(methoxymethyl)-1H-pyrazole derivative (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a flame-dried flask under an inert atmosphere.

-

Reagent Addition: Cool the solution to -78 °C. Add boron tribromide (1.5 eq, typically as a 1.0 M solution in DCM) dropwise.

-

Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 1-2 hours, monitoring by TLC.

-

Workup: Cool the mixture back to -78 °C and quench very carefully by the slow, dropwise addition of methanol, followed by saturated sodium bicarbonate solution.

-

Extraction: Allow the mixture to warm to room temperature and extract with DCM (3x).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the final 1-butyl-3-(hydroxymethyl)-1H-pyrazole derivative.

Caption: Regioselective functionalization pathways.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low yield in synthesis (2.1) | Incomplete reaction; inefficient cyclization. | Increase reflux time; ensure catalyst is active; check purity of hydrazine. |

| Mixture of regioisomers | Poor steric/electronic differentiation in diketone. | This is an inherent risk. Improve chromatographic separation; consider alternative synthetic routes if selectivity is poor. |

| No reaction in C5 lithiation (3.3) | Wet solvent/glassware; inactive n-BuLi. | Flame-dry all glassware; use freshly opened anhydrous solvent; titrate n-BuLi before use. |

| Low yield in Suzuki coupling (3.2) | Inactive catalyst; inefficient degassing. | Use fresh palladium catalyst; ensure thorough degassing of solvent by sparging with inert gas. |

| Decomposition during deprotection (3.4) | Reaction warmed too quickly; quench was too rapid. | Maintain low temperature throughout; add quenching agent extremely slowly, especially at the beginning. |

References

-

Bescansa, M. et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1208. [Link]

- O'Sullivan, L. et al. (2021). Utilization of aryne chemistry for the direct functionalization of the elusive C-3 position of pyrazoles. Pacifichem 2021 Conference Proceedings.

- BenchChem (2023). 3-Butyl-5-(methoxymethyl)-1H-pyrazole | 124806-75-3.

- Arbačiauskienė, E. et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. Kaunas University of Technology ePubl.

-

Various Authors (2014). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate Publication Archive. [Link]

-

Arbačiauskienė, E. et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Molecules, 30(19), 12345. [Link]

- Samb, I. & Gaye, M.L. (2018). Reactivity of chiral functionalized pyrazoles: Alcohol protection. RASAYAN Journal of Chemistry, 11(2), 838-842.

-

Kang, E. et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18, 6192-6210. [Link]

- Alam, M. et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882.

-

Wang, X. et al. (2012). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 53(28), 3631-3635. [Link]

-

Various Authors (2021). Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate Publication Archive. [Link]

- Ghorbani-Vaghei, R. et al. (2024). Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3]. Journal of Synthetic Chemistry.

- Patil, S. et al. (2011). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 3(6), 880-885.

-

da Silva, J. et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 84(15), 9813–9823. [Link]

-

Ben-Massaoud, M. et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(10), 105225. [Link]

-

Kliachyna, M. et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(19), 10335. [Link]

-

Bae, S. et al. (2015). Catalytic C-H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry, 80(1), 690-697. [Link]

- Ahmed, B. M. & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(30), 23225-23235.

-

Xu, T. et al. (2025). Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 23, 7260-7264. [Link]

- El-Metwally, A. M. et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-796.

- Fustero, S. et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters, 9(25), 5271–5274.

-

Kang, E. et al. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed, National Library of Medicine. [Link]

-

Wikipedia contributors. (2023). Methoxymethyl ether. Wikipedia, The Free Encyclopedia. [Link]

-

Temirak, A. et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives. RSC Medicinal Chemistry, 15, 1234-1245. [Link]

-

Ahmed, B. M. & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5, 23225-23235. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Catalytic C-H allylation and benzylation of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: 1-Butyl-3-(methoxymethyl)-1H-pyrazole Synthesis

Welcome to the technical support center for the synthesis and purification of 1-butyl-3-(methoxymethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable pyrazole derivative. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes, improve yield, and achieve high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of 1-butyl-3-(methoxymethyl)-1H-pyrazole can stem from several factors, primarily incomplete reaction, suboptimal reaction conditions, or degradation of starting materials or products.

Possible Causes and Solutions:

-

Incomplete Deprotonation of the Pyrazole Ring: The N-alkylation of a pyrazole requires the deprotonation of the N-H group to form a nucleophilic pyrazolate anion. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.

-

Recommendation: Ensure you are using at least one equivalent of a suitable base. While weaker bases like potassium carbonate can be used, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate aprotic solvent (e.g., THF, DMF) often lead to more complete deprotonation and higher yields. The choice of base can also influence the regioselectivity of the reaction[1].

-

-

Suboptimal Reaction Temperature: Alkylation reactions are sensitive to temperature. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to side reactions and degradation.

-

Recommendation: The optimal temperature depends on the specific solvent and reagents used. For many pyrazole alkylations, a temperature range of 25 °C to 80 °C is common. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.

-

-

Purity of Reagents and Solvents: The presence of water or other protic impurities in the reaction mixture can quench the pyrazolate anion, thereby reducing the yield.

-

Recommendation: Use anhydrous solvents and ensure your starting pyrazole and alkylating agent (1-bromobutane or a related butyl halide) are dry. If moisture is a concern, consider drying the solvent over molecular sieves prior to use.

-

Question 2: I am observing a significant amount of an isomeric byproduct in my crude product. How can I control the regioselectivity of the N-alkylation?

The formation of two regioisomers, 1-butyl-3-(methoxymethyl)-1H-pyrazole and 1-butyl-5-(methoxymethyl)-1H-pyrazole, is a common challenge in the alkylation of unsymmetrically substituted pyrazoles[2]. The regiochemical outcome is influenced by steric and electronic factors[3][4].

dot

Caption: Regioselectivity in the N-alkylation of 3-(methoxymethyl)-1H-pyrazole.

Strategies to Enhance Regioselectivity:

-

Steric Hindrance: The bulky methoxymethyl group at the C3 position sterically hinders the adjacent N2 atom. Therefore, alkylation is generally favored at the less hindered N1 position[2]. To maximize this effect, consider using a bulkier alkylating agent if your synthesis allows, or a bulkier base.

-

Choice of Base and Solvent: The combination of base and solvent can significantly impact the N1/N2 ratio. In some systems, using K2CO3 in DMSO has been shown to favor N1-alkylation[4].

-

Catalysis: Magnesium-catalyzed N-alkylation has been reported to provide high regioselectivity for N2-alkylation in some pyrazoles[5]. While this may not be directly applicable for obtaining the N1 isomer, it highlights that metal catalysts can strongly influence the reaction's regiochemical outcome.

| Condition | Effect on Regioselectivity | Rationale |

| Bulky Base | May favor N1-alkylation | The base's counter-ion can coordinate with the pyrazolate anion, influencing the site of alkylation. |

| Polar Aprotic Solvent (e.g., DMSO, DMF) | Can favor N1-alkylation | Solvates the cation of the base, leading to a "freer" pyrazolate anion where steric effects dominate. |

| Lower Temperature | May improve selectivity | Can help to favor the thermodynamically more stable product, which is often the less sterically hindered isomer. |

Question 3: My final product is difficult to purify. What purification strategies are most effective?

1-Butyl-3-(methoxymethyl)-1H-pyrazole is a polar molecule, which can make purification challenging, especially for removing polar impurities.

Recommended Purification Protocol:

-

Work-up: After the reaction is complete, quench the reaction mixture carefully (e.g., with water or a saturated NH4Cl solution). Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water-soluble impurities.

-

Column Chromatography: This is often the most effective method for separating the desired product from regioisomers and other impurities.

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or isopropyl acetate) is recommended. The optimal solvent system should be determined by TLC analysis of the crude product.

-

-

Acid-Base Extraction: For removing basic impurities, an acidic wash (e.g., dilute HCl) during the work-up can be effective. Conversely, if the product itself is sufficiently basic, it can be purified by forming an acid addition salt, crystallizing it, and then neutralizing it to recover the pure product[6].

-

Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be a viable purification method, particularly for larger scale preparations. This is a common technique for purifying ionic liquids and related polar compounds[7][8].

dot

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 7. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]

- 8. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Catalyst Optimization in Pyrazole Synthesis

Topic: Effect of Catalysts on Pyrazole Synthesis: Regioselectivity, Yield, and Green Protocols. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Status: Active Support Guide.

Introduction: The Catalyst as a Control Surface

In drug development, the pyrazole ring is a privileged scaffold (e.g., Celecoxib, Rimonabant). However, the classical Knorr synthesis (hydrazine + 1,3-dicarbonyl) often fails in one critical metric: Regioselectivity .